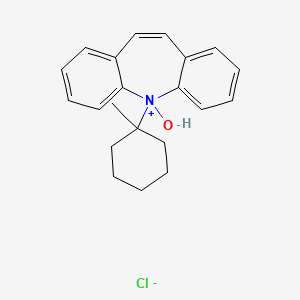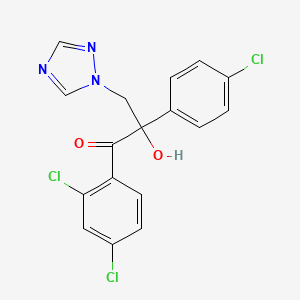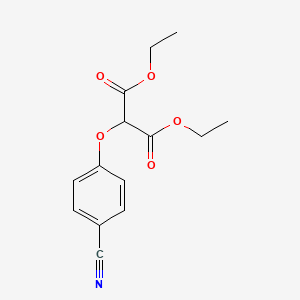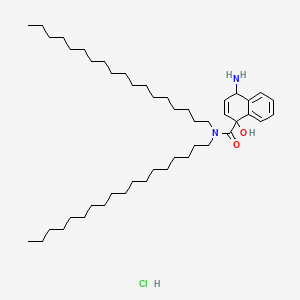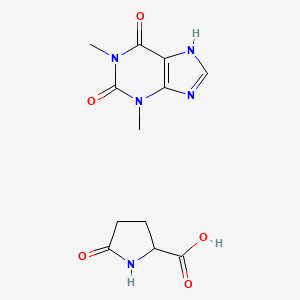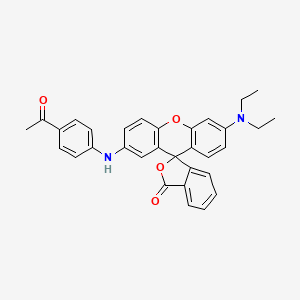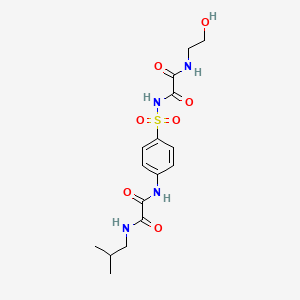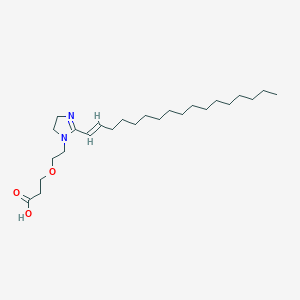
2,3-Dimethyl-2-nonanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dimethyl-2-nonanol is an organic compound classified as an alcohol. It features a hydroxyl group (-OH) attached to a carbon atom that is part of a nonane chain, with two methyl groups attached to the second carbon atom. This compound is part of the broader class of alcohols, which are characterized by the presence of one or more hydroxyl groups attached to a carbon atom.
準備方法
Synthetic Routes and Reaction Conditions
2,3-Dimethyl-2-nonanol can be synthesized through various methods. One common approach involves the Grignard reaction, where a Grignard reagent (such as methylmagnesium bromide) reacts with a suitable ketone (such as 2,3-dimethyl-2-nonanone) to form the desired alcohol. The reaction typically occurs in an anhydrous ether solvent under controlled temperature conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone. This process uses a metal catalyst, such as palladium or platinum, under high pressure and temperature to reduce the ketone to the alcohol.
化学反応の分析
Types of Reactions
2,3-Dimethyl-2-nonanol undergoes various chemical reactions, including:
Oxidation: The alcohol can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Although less common, the alcohol can be reduced to form the corresponding alkane using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides, using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) under reflux conditions.
Major Products Formed
Oxidation: 2,3-Dimethyl-2-nonanone or 2,3-dimethyl-nonanoic acid.
Reduction: 2,3-Dimethylnonane.
Substitution: 2,3-Dimethyl-2-nonyl chloride or bromide.
科学的研究の応用
2,3-Dimethyl-2-nonanol has various applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Studied for its potential effects on biological systems, including its role as a pheromone or signaling molecule.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anti-inflammatory effects.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
作用機序
The mechanism of action of 2,3-Dimethyl-2-nonanol involves its interaction with specific molecular targets and pathways. As an alcohol, it can form hydrogen bonds with various biomolecules, affecting their structure and function. In biological systems, it may interact with cell membranes, proteins, and enzymes, altering their activity and leading to various physiological effects.
類似化合物との比較
Similar Compounds
2,3-Dimethyl-1-nonanol: Similar structure but with the hydroxyl group on the first carbon atom.
2,3-Dimethyl-2-decanol: Similar structure but with a longer carbon chain.
2,3-Dimethyl-2-octanol: Similar structure but with a shorter carbon chain.
Uniqueness
2,3-Dimethyl-2-nonanol is unique due to its specific structural arrangement, which influences its physical and chemical properties. The presence of two methyl groups on the second carbon atom and the hydroxyl group on the same carbon atom contribute to its distinct reactivity and applications compared to other similar compounds.
特性
CAS番号 |
60671-33-2 |
|---|---|
分子式 |
C11H24O |
分子量 |
172.31 g/mol |
IUPAC名 |
2,3-dimethylnonan-2-ol |
InChI |
InChI=1S/C11H24O/c1-5-6-7-8-9-10(2)11(3,4)12/h10,12H,5-9H2,1-4H3 |
InChIキー |
UDBQSIHTDSUWIR-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC(C)C(C)(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


